REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8](O)=[O:9])=[C:6]([F:11])[C:5]([Br:12])=[CH:4][CH:3]=1.B.C1COCC1>C1COCC1>[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([F:11])[C:5]([Br:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)F)Br
|
Name
|
|
Quantity
|
193 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with methanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=C1CO)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |